molecular formula C15H12Cl2O2S B2620150 Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate CAS No. 308851-38-9

Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate

Cat. No.: B2620150
CAS No.: 308851-38-9
M. Wt: 327.22
InChI Key: QZBBYQAFZKOHLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with methyl 2-mercaptobenzoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,4-dichlorophenyl)sulfanyl]benzenecarboxylate
  • Methyl 2-[(2,4-dichlorobenzyl)thio]benzenecarboxylate
  • Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzoate

Uniqueness

Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorobenzyl group and sulfanyl linkage make it particularly useful in proteomics research and as a versatile reagent in organic synthesis .

Properties

IUPAC Name

methyl 2-[(2,4-dichlorophenyl)methylsulfanyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2S/c1-19-15(18)12-4-2-3-5-14(12)20-9-10-6-7-11(16)8-13(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBBYQAFZKOHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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